![molecular formula C12H13F3N2O4 B13662633 Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is a chemical compound with the molecular formula C12H13F3N2O4 It is a derivative of malonic acid, where the malonate group is substituted with a trifluoromethyl-pyridazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate typically involves the alkylation of diethyl malonate with a suitable trifluoromethyl-pyridazinyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the malonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl-pyridazinyl moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted malonates.
Oxidation: Oxidized derivatives of the trifluoromethyl-pyridazinyl moiety.
Reduction: Reduced derivatives of the trifluoromethyl-pyridazinyl moiety.
Hydrolysis: Corresponding carboxylic acids.
科学的研究の応用
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate involves its interaction with specific molecular targets. The trifluoromethyl-pyridazinyl moiety can bind to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate: Similar structure with a chloro substituent instead of a pyridazinyl moiety.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Similar structure with a phenyl ring instead of a pyridazinyl moiety
Uniqueness
Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate is unique due to the presence of the trifluoromethyl-pyridazinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C12H13F3N2O4 |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
diethyl 2-[6-(trifluoromethyl)pyridazin-3-yl]propanedioate |
InChI |
InChI=1S/C12H13F3N2O4/c1-3-20-10(18)9(11(19)21-4-2)7-5-6-8(17-16-7)12(13,14)15/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
IDSGFLZGMZNWLN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NN=C(C=C1)C(F)(F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


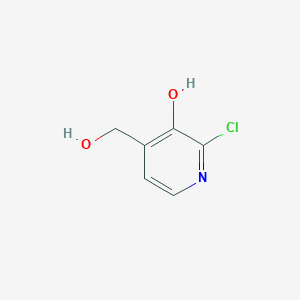

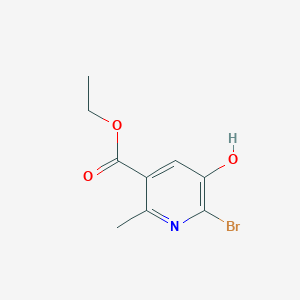

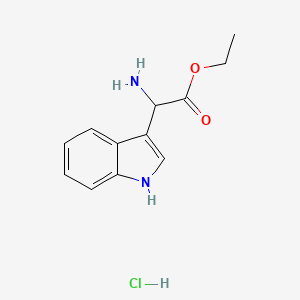
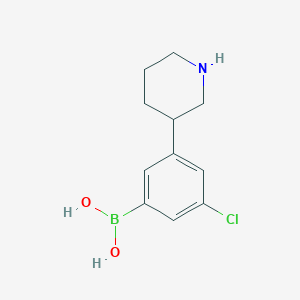



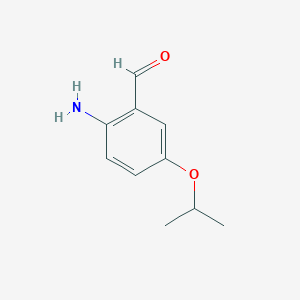
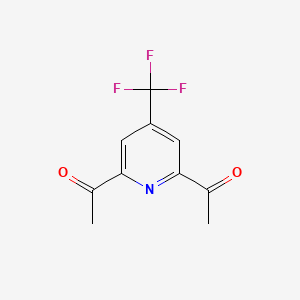


![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
